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Compound of Interest

Compound Name: 3-Bromo-2-ethylbenzoic acid

CAS No.: 99548-72-8

Cat. No.: B3030877

Get Quote

This guide provides a comprehensive technical overview of 3-Bromo-2-ethylbenzoic acid
(CAS No. 99548-72-8), a substituted aromatic carboxylic acid. Designed for researchers,

medicinal chemists, and professionals in drug development, this document synthesizes

available data to offer practical insights into its properties, synthesis, characterization, and

potential applications, even in the absence of extensive peer-reviewed literature.

Core Molecular Attributes and Physicochemical
Properties
3-Bromo-2-ethylbenzoic acid belongs to the family of halogenated benzoic acids, a class of

compounds frequently utilized as building blocks in organic and medicinal chemistry. The

strategic placement of the bromo, ethyl, and carboxylic acid groups on the benzene ring

imparts a unique combination of steric and electronic properties that can be exploited in

molecular design.

The bromine atom at the 3-position and the ethyl group at the 2-position create a sterically

hindered environment around the carboxylic acid. The bromine atom acts as a versatile
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synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira) for the introduction of further molecular complexity.

Data Presentation: Physicochemical Properties

Property Value Source(s)

CAS Number 99548-72-8 PubChem[1]

Molecular Formula C₉H₉BrO₂ PubChem[1]

Molecular Weight 229.07 g/mol PubChem[1]

Melting Point 85-87 °C BLD Pharmatech

IUPAC Name 3-bromo-2-ethylbenzoic acid PubChem[1]

Canonical SMILES CCC1=C(C=CC=C1Br)C(=O)O PubChem[1]

InChIKey
VXQLZSPAHPPVPE-

UHFFFAOYSA-N
PubChem[1]

Note: The melting point is provided by a commercial supplier and should be considered a

reference value pending verification in peer-reviewed literature.

Synthesis and Purification: A Proposed Protocol
While a specific, peer-reviewed synthesis for 3-Bromo-2-ethylbenzoic acid is not readily

available, a robust and logical synthetic route can be proposed based on well-established

precedent for analogous 2-alkyl-3-bromobenzoic acids. The most effective strategy involves a

directed ortho-lithiation of 1-bromo-2-ethylbenzene, followed by carboxylation.

The causality behind this choice lies in the directing ability of the bromine atom. In a halogen-

metal exchange, an alkyllithium reagent will preferentially react with the bromine. However,

under carefully controlled, low-temperature conditions, a strong, sterically hindered lithium

amide base can deprotonate the ortho position to the ethyl group, which is activated for

lithiation. Subsequent quenching with solid carbon dioxide (dry ice) and acidic workup yields

the desired carboxylic acid.
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Experimental Protocol: Proposed Synthesis of 3-Bromo-
2-ethylbenzoic acid
Reaction Scheme: 1-bromo-2-ethylbenzene → (LDA, THF, -78 °C) → ortho-lithiated

intermediate → (CO₂, -78 °C to RT) → Lithium carboxylate salt → (HCl (aq)) → 3-Bromo-2-
ethylbenzoic acid

Materials:

1-bromo-2-ethylbenzene

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Dry ice (solid CO₂)

Hydrochloric acid (HCl), 2M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert

atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous

THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents)

dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate Lithium

Diisopropylamide (LDA).

Lithiation: To the freshly prepared LDA solution at -78 °C, add 1-bromo-2-ethylbenzene (1.0

equivalent) dropwise. The solution may change color, indicating the formation of the lithiated
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intermediate. Stir the reaction mixture at -78 °C for 2-3 hours. The rationale for this extended

time is to ensure complete deprotonation.

Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small

portions, ensuring the temperature does not rise significantly. A vigorous reaction may be

observed. Once the addition is complete, allow the mixture to slowly warm to room

temperature overnight with continued stirring.

Workup: Quench the reaction by slowly adding 2M HCl until the aqueous layer is acidic (pH

~2). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3

x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate in vacuo to yield the crude product.

Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent

system, such as hexanes/ethyl acetate, to afford pure 3-Bromo-2-ethylbenzoic acid.

Workflow Visualization
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Caption: Proposed synthesis workflow for 3-Bromo-2-ethylbenzoic acid.

Structural Elucidation and Characterization
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Characterization of the final product is critical to confirm its identity and purity. While

experimental spectra for 3-Bromo-2-ethylbenzoic acid are not published, we can predict the

key spectroscopic features based on its structure and data from close analogs like 3-

bromobenzoic acid.

Predicted Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃):

δ ~11-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.

δ ~7.6-7.7 ppm (d, 1H): Aromatic proton para to the carboxylic acid.

δ ~7.2-7.3 ppm (t, 1H): Aromatic proton meta to the carboxylic acid.

δ ~2.8-3.0 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl group.

δ ~1.2-1.4 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.

¹³C NMR (100 MHz, CDCl₃):

δ ~175-178 ppm: Carboxylic acid carbon.

δ ~140-145 ppm: Aromatic carbon bearing the ethyl group.

δ ~130-135 ppm: Aromatic carbons ortho and para to the carboxylic acid.

δ ~125-130 ppm: Aromatic carbon bearing the bromine atom.

δ ~25-30 ppm: Methylene carbon.

δ ~14-18 ppm: Methyl carbon.

FT-IR (KBr Pellet, cm⁻¹):

~2500-3300 (broad): O-H stretch of the carboxylic acid dimer.
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~1680-1710 (strong): C=O stretch of the carboxylic acid.

~1600, 1475: C=C stretches of the aromatic ring.

~1200-1300: C-O stretch.

~700-800: C-Br stretch.

Reactivity and Potential Applications in Drug
Development
Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[2] The title

compound, 3-Bromo-2-ethylbenzoic acid, serves as a valuable intermediate for creating more

complex molecules with potential therapeutic applications.

The bromine atom is the primary site for synthetic elaboration. Its presence allows for the

introduction of various aryl, heteroaryl, or vinyl groups through palladium-catalyzed cross-

coupling reactions. This is a cornerstone strategy in drug discovery for exploring Structure-

Activity Relationships (SAR). For instance, coupling with boronic acids (Suzuki reaction) can

generate bi-aryl structures, which are common motifs in kinase inhibitors and other targeted

therapies.

The carboxylic acid group can be converted to esters, amides, or other functional groups to

modulate properties such as solubility, cell permeability, and metabolic stability.
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Caption: Synthetic utility of 3-Bromo-2-ethylbenzoic acid.

Safety and Handling
As a research chemical with limited toxicological data, 3-Bromo-2-ethylbenzoic acid should

be handled with care, following standard laboratory safety procedures. The safety profile can

be inferred from data available for closely related compounds, such as 3-bromobenzoic acid,

and from supplier-provided information.[3][4][5]

GHS Hazard Statements:[3]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.
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H335: May cause respiratory irritation.

Precautionary Measures:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a

lab coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or

inhale.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

First Aid:

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated

clothing.[4]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[5]

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[4]

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and seek

immediate medical attention.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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